molecular formula C11H8ClN3 B3361698 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile CAS No. 92712-53-3

4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile

Cat. No.: B3361698
CAS No.: 92712-53-3
M. Wt: 217.65 g/mol
InChI Key: CZODSZNSWNDVBM-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile is a compound that features an imidazole ring attached to a benzene ring with a nitrile group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile typically involves the reaction of 3-chlorobenzonitrile with an imidazole derivative. One common method is the nucleophilic substitution reaction where the imidazole ring is introduced to the benzene ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The nitrile group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-((1H-imidazol-1-yl)methyl)benzonitrile: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    3-chloro-4-(1H-imidazol-1-yl)benzonitrile: Positional isomer with different chemical and biological properties.

    4-((1H-imidazol-1-yl)methyl)-2-chlorobenzonitrile: Another positional isomer with unique reactivity.

Uniqueness

4-((1H-imidazol-1-yl)methyl)-3-chlorobenzonitrile is unique due to the specific positioning of the chlorine and nitrile groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-chloro-4-(imidazol-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c12-11-5-9(6-13)1-2-10(11)7-15-4-3-14-8-15/h1-5,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZODSZNSWNDVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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